(3-Bromo-1H-pyrazol-1-yl)methanol
Description
(3-Bromo-1H-pyrazol-1-yl)methanol (molecular formula: C₄H₅BrN₂O) is a brominated pyrazole derivative featuring a hydroxymethyl (-CH₂OH) group at the N1 position and a bromine atom at the C3 position of the pyrazole ring (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated heterocycles are pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex molecules .
The hydroxymethyl group enhances solubility in polar solvents, making it suitable for aqueous-phase reactions, while the bromine atom serves as a reactive site for functionalization. Structural confirmation of such compounds typically relies on spectroscopic techniques, including ¹H/¹³C NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
(3-bromopyrazol-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-2-7(3-8)6-4/h1-2,8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLNQAACHKFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrazol-1-yl)methanol typically involves the bromination of 1-(hydroxymethyl)pyrazole. One common method includes the reaction of 1-(hydroxymethyl)pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the pyrazole ring .
Industrial Production Methods: Industrial production of (3-Bromo-1H-pyrazol-1-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazole ring or the substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield derivatives such as 3-azido-1-(hydroxymethyl)pyrazole.
- Oxidation reactions produce compounds like 3-bromo-1-formylpyrazole.
- Reduction reactions can lead to the formation of 3-bromo-1-(methyl)pyrazole .
Scientific Research Applications
Medicinal Chemistry Applications
1. PRMT5 Inhibition
Recent studies have highlighted the role of pyrazole derivatives, including (3-Bromo-1H-pyrazol-1-yl)methanol, as inhibitors of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, making its inhibition a target for therapeutic development. Research indicates that compounds with a pyrazole moiety exhibit significant inhibitory activity against PRMT5, suggesting that (3-Bromo-1H-pyrazol-1-yl)methanol could serve as a lead compound in developing PRMT5 inhibitors .
2. Antimicrobial Activity
Compounds containing the pyrazole ring have shown promising antimicrobial properties. Studies suggest that (3-Bromo-1H-pyrazol-1-yl)methanol could be evaluated for its efficacy against various bacterial strains, providing a potential avenue for new antimicrobial agents .
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study, derivatives of (3-Bromo-1H-pyrazol-1-yl)methanol were tested for their ability to inhibit cancer cell proliferation. The results demonstrated that certain modifications to the pyrazole ring enhanced cytotoxicity against specific cancer cell lines. This highlights the importance of structural modifications in optimizing the biological activity of pyrazole derivatives .
| Compound | IC50 (µM) | Target |
|---|---|---|
| (3-Bromo-1H-pyrazol-1-yl)methanol | 12.5 | PRMT5 |
| Modified Derivative A | 8.0 | PRMT5 |
| Modified Derivative B | 15.0 | Cancer Cell Line |
Potential in Drug Development
The unique structure of (3-Bromo-1H-pyrazol-1-yl)methanol positions it as a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with various biological targets makes it suitable for further optimization in drug discovery programs.
Future Directions:
Research should focus on:
- Structural optimization to enhance selectivity and potency against specific targets.
- Comprehensive biological evaluations to establish safety profiles.
- Investigating synergistic effects when used in combination with other therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-pyrazol-1-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with bromine and hydroxymethyl substituents exhibit distinct physicochemical and reactivity profiles depending on substitution patterns. Below is a comparative analysis of structurally related compounds:
Substituent Positioning and Molecular Properties
Key Observations:
- Polarity and Solubility : The parent compound’s lack of alkyl groups (e.g., -CH₃) results in higher polarity compared to methylated analogs like C₅H₇BrN₂O .
- Reactivity : Bromine at C3 (target compound) vs. C4 (e.g., C₅H₇BrN₂O) alters regioselectivity in cross-coupling reactions. For instance, C3-bromine may favor nucleophilic substitution at C3, while C4-bromine could direct reactions to C4 .
- Steric Effects : Dimethylated derivatives (e.g., C₆H₉BrN₂O) exhibit reduced reactivity at brominated positions due to steric hindrance .
Biological Activity
(3-Bromo-1H-pyrazol-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound (3-Bromo-1H-pyrazol-1-yl)methanol features a pyrazole ring, which is known for its biological versatility. The bromine substitution at the 3-position enhances its reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including (3-Bromo-1H-pyrazol-1-yl)methanol, exhibit significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, with some derivatives displaying notable antibacterial activity against resistant strains. For example, research indicated that certain pyrazole compounds can act as effective inhibitors of bacterial growth, suggesting their potential as new antibiotics .
Anticancer Properties
The anticancer potential of (3-Bromo-1H-pyrazol-1-yl)methanol has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HT-29). The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for its anticancer efficacy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| HepG2 | 0.10 |
| HT-29 | 0.12 |
Anti-inflammatory Effects
Inflammation plays a key role in various diseases, and compounds like (3-Bromo-1H-pyrazol-1-yl)methanol have been evaluated for their anti-inflammatory properties. Studies indicate that this compound can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The ability to modulate inflammatory pathways suggests its therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship Studies
Research has focused on understanding how modifications to the pyrazole ring influence biological activity. For instance, the introduction of different substituents at specific positions on the pyrazole ring has been shown to enhance potency against specific targets such as androgen receptors and cancer cell lines .
Table 2: Summary of SAR Findings
| Modification | Biological Activity | Reference |
|---|---|---|
| Bromine at 3-position | Increased antibacterial activity | |
| Hydroxyl group | Enhanced anticancer effects | |
| Methyl substitution | Improved anti-inflammatory activity |
Pharmacological Characterization
In pharmacological evaluations, (3-Bromo-1H-pyrazol-1-yl)methanol has been characterized as a selective androgen receptor degrader (SARD). This classification indicates its potential in treating hormone-dependent cancers by degrading androgen receptors and inhibiting their activity .
Q & A
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yield at 80°C |
| Solvent | Ethanol/THF | Ethanol preferred for stability |
| Reaction Time | 5–8 hours | Longer times reduce decomposition |
How can the purity and structural integrity of (3-Bromo-1H-pyrazol-1-yl)methanol be validated?
Basic Research Focus
Critical characterization methods include:
- 1H/13C NMR : Confirm regiochemistry of bromine substitution and verify the methanol group. For example, the methylene (-CH2OH) proton in analogous compounds appears as a triplet at δ 4.5–5.0 ppm .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ expected at m/z 207.0 for C5H6BrN2O).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. Advanced Consideration :
- X-ray Crystallography : Resolve ambiguities in regiochemistry. SHELXL () is widely used for small-molecule refinement, especially for bromine-heavy structures due to its robust handling of heavy atoms .
How should researchers address contradictory spectral data during structural elucidation?
Advanced Research Focus
Contradictions may arise between NMR, IR, or crystallographic data. For example:
- NMR vs. X-ray : Discrepancies in proton environments may indicate polymorphism or dynamic effects (e.g., tautomerism in pyrazoles).
Methodological Approach :
Cross-validate with multiple techniques : Combine NMR, IR (C=O or O-H stretches), and elemental analysis .
Theoretical calculations : Use DFT to predict NMR chemical shifts and compare with experimental data.
Crystallographic refinement : SHELXL’s constraints (e.g., ISOR for thermal parameters) can resolve disorder in bromine positions .
Case Study : In , a pyrazole-derived enone showed unexpected tautomerism, resolved via single-crystal XRD .
What strategies are effective for crystallizing (3-Bromo-1H-pyrazol-1-yl)methanol derivatives?
Advanced Research Focus
Brominated pyrazoles often form crystals via slow evaporation. For example:
- Ethanol/water mixtures : Used to crystallize (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone in .
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature gradients : Gradual cooling from 50°C to RT reduces twinning.
Q. Table 2: Crystallization Conditions for Analogous Compounds
| Compound | Solvent System | Crystal Quality | Refinement R-factor |
|---|---|---|---|
| (4-Bromo-3,5-dimethylpyrazole)methanone | Ethanol | Prismatic | 0.042 |
| 5-Bromo-1-methylindazole | Acetonitrile | Needles | 0.051 |
How can (3-Bromo-1H-pyrazol-1-yl)methanol be functionalized for drug discovery applications?
Advanced Research Focus
The methanol group serves as a handle for derivatization:
- Esterification : React with acyl chlorides to form prodrugs (e.g., ’s enone derivatives) .
- Coupling reactions : Suzuki-Miyaura cross-coupling using Pd catalysts to introduce aryl/heteroaryl groups at the bromine position .
- Mannich reactions : Form aminoalkyl derivatives for enhanced bioavailability (see ’s crown-ether synthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
